![molecular formula C7H9Br2NS B2528673 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide CAS No. 733757-75-0](/img/structure/B2528673.png)

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide

Übersicht

Beschreibung

The compound "2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide" is a brominated derivative of thienopyridine, a heterocyclic compound that has garnered interest due to its potential applications in drug discovery and medicinal chemistry. The structure of thienopyridines is characterized by a thiophene ring fused to a pyridine ring, which can be further modified through various chemical reactions to introduce additional functional groups or substituents.

Synthesis Analysis

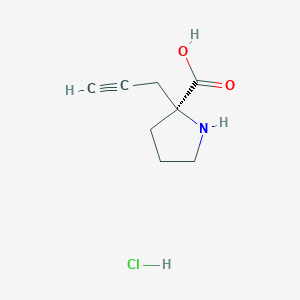

The synthesis of brominated thienopyridines involves regioselective bromination reactions. For instance, the first regioselective, mild bromination of thieno[2,3-b]pyridine has been achieved with selectivity toward the 4-position, yielding an 87% isolated yield . This regioselectivity is crucial for the subsequent cross-coupling reactions, which proceed in excellent yields, demonstrating the utility of brominated thienopyridines as building blocks in drug discovery . Additionally, the synthesis of various thienopyridine derivatives, including those with bromo substituents, has been reported, with the compounds being characterized by elemental analysis, spectral data, and alternative synthesis methods .

Molecular Structure Analysis

The molecular structure of brominated thienopyridines can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of a 2-bromomethyl 1,4-dihydropyridine derivative has been confirmed by NMR spectroscopy . Furthermore, the crystal and molecular structure of a 6-bromo-imidazo[4,5-b]pyridine derivative has been investigated using single-crystal X-ray diffraction data, revealing details about the molecular geometry and intermolecular interactions in the solid state .

Chemical Reactions Analysis

Brominated thienopyridines can undergo various chemical reactions, including cross-coupling and alkylation reactions. The 4-bromothieno[2,3-b]pyridine, for instance, has been used in Suzuki and Stille coupling reactions, as well as Buchwald amination reactions, to afford substituted analogs . The reactivity of brominated thienopyridines with nucleophiles has also been studied, providing a basis for the synthesis of new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thienopyridines are influenced by their molecular structure and the nature of the substituents. The crystal structure of a 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been characterized, revealing the presence of π-π interactions and intermolecular hydrogen bonding, which contribute to the stability of the crystal structure . The halogenated thienopyridines exhibit distinct mass spectral fragmentation patterns, which can be used to further understand their chemical properties .

Wissenschaftliche Forschungsanwendungen

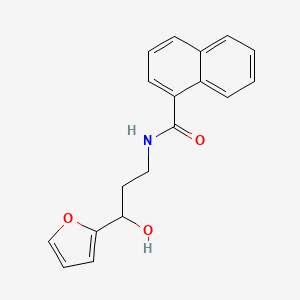

Organic Synthesis and Catalysis

Research in the realm of organic synthesis often explores the utility of heterocyclic compounds, like pyridine derivatives, as intermediates or catalysts in the synthesis of complex molecules. The review by Parmar et al. (2023) emphasizes the significance of hybrid catalysts, including organocatalysts and metal catalysts, in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with the thieno[3,2-c]pyridine framework (Parmar, Vala, & Patel, 2023). This suggests potential applications of 2-bromo-thieno[3,2-c]pyridine derivatives in catalyzing or mediating reactions leading to bioactive or structurally complex molecules.

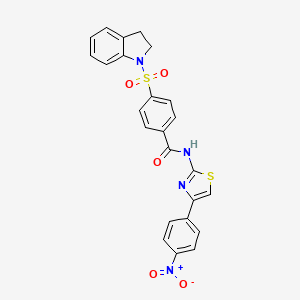

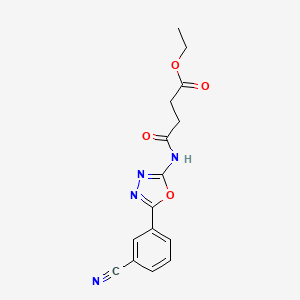

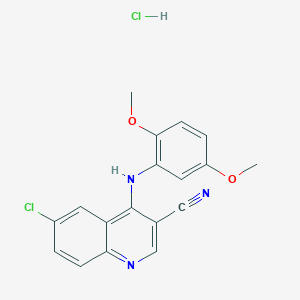

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, the structural motifs similar to 2-bromo-thieno[3,2-c]pyridine are explored for their potential biological activities. Alshamrani's review (2023) on pyridine-based Cu(II) complexes as potent anticancer agents highlights the broad biological activities of pyridine derivatives, including anticancer, anti-inflammatory, and antibacterial effects (Alshamrani, 2023). The ability to form stable complexes with metals like Cu(II) could be indicative of the potential utility of 2-bromo-thieno[3,2-c]pyridine hydrobromide in developing new therapeutic agents.

Environmental and Material Sciences

Another area of interest involves the environmental and material science applications of brominated organic compounds. Inorganic bromine compounds, similar in some respects to organic bromides, play significant roles in atmospheric chemistry, particularly in the marine boundary layer, affecting ozone processing and atmospheric chemistry dynamics (Sander et al., 2003). While this research focuses on inorganic species, it underscores the broader environmental significance of bromine-containing compounds, potentially extending to the study of organic bromides like 2-bromo-thieno[3,2-c]pyridine hydrobromide in understanding atmospheric reactions or as precursors in the synthesis of environmentally relevant materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Eigenschaften

IUPAC Name |

2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS.BrH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICGSUAGXSIQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=C2)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)

![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)

![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)

![(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide](/img/structure/B2528604.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2528609.png)